Cas no 954762-56-2 (5-cyclopropyl-N-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

5-Cyclopropyl-N-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative with potential applications in medicinal chemistry and agrochemical research. Its structure features a cyclopropyl group and substituted phenyl rings, which may enhance stability and binding affinity in biological systems. The presence of methoxy and methyl substituents contributes to its lipophilicity, potentially improving membrane permeability. This compound is of interest for its modular synthetic route, allowing for further derivatization. Its triazole core offers opportunities for hydrogen bonding and π-stacking interactions, making it a candidate for enzyme inhibition studies. Suitable for exploratory research in drug discovery, it serves as a scaffold for developing targeted bioactive molecules.
5-cyclopropyl-N-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide structure
954762-56-2 structure
Product Name:5-cyclopropyl-N-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
CAS No:954762-56-2
MF:C20H20N4O2
MW:348.398404121399
CID:5432082
PubChem ID:17719912
Update Time:2025-10-28

5-cyclopropyl-N-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5-Cyclopropyl-N-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
    • 5-cyclopropyl-N-(4-methoxyphenyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide
    • STL018324
    • 5-cyclopropyl-N-(4-methoxyphenyl)-1-(4-methylphenyl)triazole-4-carboxamide
    • 954762-56-2
    • F3375-2975
    • AKOS002282249
    • 5-cyclopropyl-N-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
    • Inchi: 1S/C20H20N4O2/c1-13-3-9-16(10-4-13)24-19(14-5-6-14)18(22-23-24)20(25)21-15-7-11-17(26-2)12-8-15/h3-4,7-12,14H,5-6H2,1-2H3,(H,21,25)
    • InChI Key: IGVZBOPRKVLQPT-UHFFFAOYSA-N
    • SMILES: O=C(C1=C(C2CC2)N(C2C=CC(C)=CC=2)N=N1)NC1C=CC(=CC=1)OC

Computed Properties

  • Exact Mass: 348.15862589g/mol
  • Monoisotopic Mass: 348.15862589g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 482
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 69Ų

Experimental Properties

  • Density: 1.30±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: 10.34±0.70(Predicted)

5-cyclopropyl-N-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Pricemore >>

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Additional information on 5-cyclopropyl-N-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Comprehensive Overview of 5-cyclopropyl-N-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 954762-56-2)

The compound 5-cyclopropyl-N-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 954762-56-2) is a highly specialized heterocyclic molecule that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its unique structural features, including a triazole core and cyclopropyl substituent, make it a promising candidate for various pharmaceutical applications. Researchers are particularly interested in its potential as a kinase inhibitor or anti-inflammatory agent, aligning with current trends in targeted therapy and precision medicine.

In recent years, the demand for small-molecule inhibitors has surged, driven by the need for novel treatments for diseases such as cancer, autoimmune disorders, and neurodegenerative conditions. The 1,2,3-triazole moiety in this compound is a key pharmacophore, often associated with bioactivity and metabolic stability. This has led to increased searches for terms like "triazole-based drugs" and "kinase inhibitors 2024," reflecting the growing interest in this chemical space.

The synthesis of 5-cyclopropyl-N-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves click chemistry methodologies, a popular topic in organic synthesis circles. Its carboxamide group enhances solubility and binding affinity, making it a versatile scaffold for structure-activity relationship (SAR) studies. These attributes have sparked discussions in forums and publications about "improving drug bioavailability" and "optimizing lead compounds."

From a commercial perspective, this compound is often listed by chemical suppliers under categories like "research chemicals" or "pharmaceutical intermediates." Its CAS No. 954762-56-2 serves as a critical identifier for procurement and regulatory compliance. Given the rise of AI-driven drug discovery, queries such as "machine learning in compound screening" and "virtual screening libraries" further highlight its relevance in modern drug development pipelines.

Environmental and safety profiles of such compounds are also a hot topic. While 5-cyclopropyl-N-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is not classified as hazardous, researchers emphasize green chemistry principles in its synthesis. Searches for "sustainable synthesis routes" and "eco-friendly solvents" underscore the industry's shift toward environmentally responsible practices.

In conclusion, 5-cyclopropyl-N-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide represents a compelling case study in the intersection of chemical innovation and therapeutic potential. Its structural complexity and applicability to high-value research ensure its continued prominence in scientific literature and industrial applications.

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